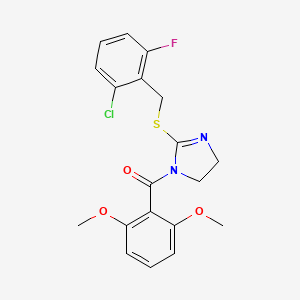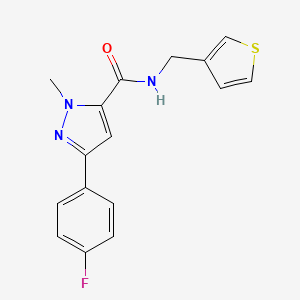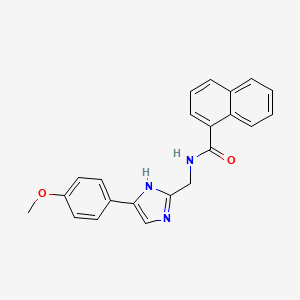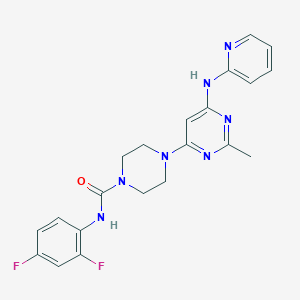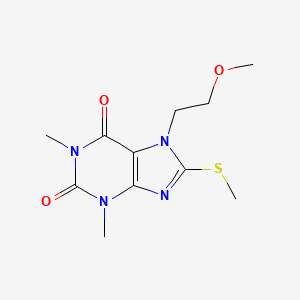
7-(2-Methoxyethyl)-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-(2-Methoxyethyl)-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione” is a complex organic compound. Based on its name, it likely contains a purine structure, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as poly(2-methoxyethyl acrylate)-based polyurethane, have been synthesized using reversible addition–fragmentation chain transfer (RAFT) and poly-addition .
Applications De Recherche Scientifique
Synthesis and Biological Activity
A series of compounds, including those with a structure related to 7-(2-Methoxyethyl)-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione, were synthesized and studied for their biological activity. Notably, some compounds showed significant cytotoxicity at low nanomolar concentrations. Moreover, certain derivatives exhibited promising activity against Mycobacterium bovis and the hepatitis C virus (Nauš et al., 2014).
Antimicrobial Activity
In another study, similar compounds demonstrated weak cytotoxic activity, highlighting the potential of these substances in antimicrobial research (Prachyawarakorn et al., 2008).
Synthesis of Purine Analogs
The synthesis of 4- and 5-disubstituted 1-benzylimidazoles, which are important precursors of purine analogs, is another area of research. These compounds are relevant in the context of developing purine analogs for various biological applications (Alves et al., 1994).
Oxidation and Alkylation Research
Studies have also explored the oxidation and alkylation of compounds structurally similar to 7-(2-Methoxyethyl)-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione. These studies provide insights into the chemical behavior and potential applications of these compounds in various fields (Ohkata et al., 1985).
Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Compounds with similar structures have been studied for their effectiveness in protecting metals in acidic environments, highlighting their potential use in industrial applications (Chafiq et al., 2020).
Large-Scale Pharmaceutical Manufacturing
The compound has also been studied in the context of pharmaceutical manufacturing. For instance, a process was developed for the large-scale preparation of a related compound, showcasing the practical applicability of these substances in pharmaceutical production (Shi et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c1-13-8-7(9(16)14(2)11(13)17)15(5-6-18-3)10(12-8)19-4/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXGKBDULNJCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-methoxyethyl)-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

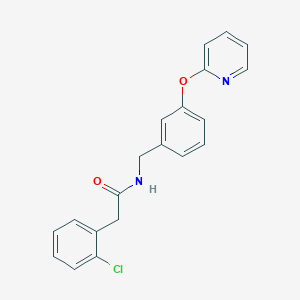
![4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2840499.png)
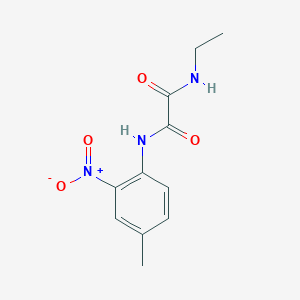
![1-(3-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2840502.png)
![Methyl 3-[(2-phenylethyl)carbamoyl]benzoate](/img/structure/B2840503.png)

![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzenesulfonamide](/img/structure/B2840506.png)
![2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2840508.png)
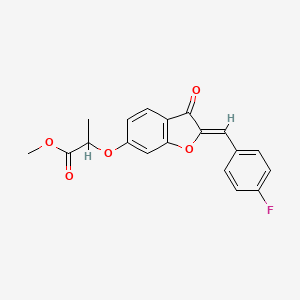
![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2840511.png)
